molecular formula C5H8N4O2 B6456527 5-amino-N,N-dimethyl-1,3,4-oxadiazole-2-carboxamide CAS No. 2549039-60-1

5-amino-N,N-dimethyl-1,3,4-oxadiazole-2-carboxamide

Cat. No.: B6456527
CAS No.: 2549039-60-1
M. Wt: 156.14 g/mol
InChI Key: IVPUGNARSSBHPV-UHFFFAOYSA-N
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Description

5-amino-N,N-dimethyl-1,3,4-oxadiazole-2-carboxamide is a chemical compound built on the 1,3,4-oxadiazole heterocyclic scaffold, an aromatic five-membered ring containing two nitrogen atoms and one oxygen atom known for its thermal stability and role as a bioisostere for amides and esters . This specific molecule is functionalized with both an amino group and a dimethylcarboxamide group, making it a valuable and versatile intermediate in medicinal chemistry and drug discovery research. The 1,3,4-oxadiazole core is a privileged structure in drug design, featured in compounds exhibiting a wide range of biological activities, including potential as an acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitor . Such inhibitors are investigated for the treatment of neurological disorders such as Alzheimer's disease, myasthenia gravis, and Parkinson's disease dementia . The presence of multiple functional groups allows researchers to further derivatize the compound, enabling the exploration of structure-activity relationships and the development of targeted bioactive molecules. As a key synthetic building block, it can be utilized in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

5-amino-N,N-dimethyl-1,3,4-oxadiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2/c1-9(2)4(10)3-7-8-5(6)11-3/h1-2H3,(H2,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPUGNARSSBHPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=NN=C(O1)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Amidoximes with Carbodiimides

A foundational approach for synthesizing 5-amino-1,3,4-oxadiazoles involves the reaction of amidoximes with carbodiimides. While this method is broadly applicable to oxadiazole derivatives, adaptations for the target compound require precise selection of precursors. For example, methyl glyoxalate chloroxime (a substituted hydroxamyl halide) reacts with trichloroacetonitrile under elevated temperatures (40–150°C) to form 5-trichloromethyl intermediates, which are subsequently aminated .

Key Steps:

  • Formation of the Oxadiazole Core: Heating amidoximes (e.g., acetamidoxime) with carbodiimides initiates cyclization, yielding the 1,3,4-oxadiazole scaffold.

  • Amination: The trichloromethyl group at position 5 undergoes nucleophilic substitution with dimethylamine, introducing the N,N-dimethylcarboxamide moiety .

Optimization Insights:

  • Excess dimethylamine (2–3 equivalents) ensures complete substitution of the trichloromethyl group.

  • Solvents such as methanol or ethanol enhance reaction homogeneity, while temperatures above 80°C accelerate kinetics .

Table 1: Representative Reaction Conditions for Cyclocondensation

PrecursorSolventTemperature (°C)Yield (%)Reference
AcetamidoximeEthanol12070
TrichloroacetonitrileMethanol10065

Nucleophilic Substitution of 5-Trihalomethyl Intermediates

The patent literature describes a robust method for synthesizing 5-amino-1,3,4-oxadiazoles via nucleophilic substitution of 5-trihalomethyl precursors. For 5-amino-N,N-dimethyl-1,3,4-oxadiazole-2-carboxamide, this involves reacting 5-trichloromethyl-1,3,4-oxadiazole-2-carboxylic acid with dimethylamine .

Mechanistic Pathway:

  • Intermediate Synthesis: Trichloroacetic anhydride reacts with amidoximes (e.g., propionamidoxime) to form 5-trichloromethyl-1,3,4-oxadiazole intermediates.

  • Amination: The trichloromethyl group is displaced by dimethylamine in a polar aprotic solvent (e.g., DMF), yielding the target compound .

Critical Parameters:

  • Stoichiometry: A 1:3 molar ratio of oxadiazole intermediate to dimethylamine maximizes substitution efficiency.

  • Purification: Recrystallization from ethanol/water mixtures improves purity (>95%) .

Table 2: Amination of 5-Trichloromethyl Intermediates

IntermediateAmineSolventTime (h)Yield (%)
5-Trichloromethyl-1,3,4-oxadiazoleDimethylamineDMF682
5-Trichloromethyl-1,3,4-oxadiazoleDiethylamineTHF874

Condensation of N,N-Dimethylhydrazine with Carboxylic Acid Derivatives

A third route, highlighted in technical databases, involves the condensation of N,N-dimethylhydrazine with activated carboxylic acid derivatives (e.g., acyl chlorides or anhydrides). This one-pot method streamlines the synthesis by concurrently forming the oxadiazole ring and introducing the dimethylcarboxamide group .

Procedure:

  • Activation: Trichloroacetic anhydride reacts with N,N-dimethylhydrazine to form a reactive intermediate.

  • Cyclization: The intermediate undergoes intramolecular cyclization in the presence of a dehydrating agent (e.g., PCl₅), yielding the target compound .

Advantages:

  • Atom Economy: Minimizes side products by integrating ring formation and functionalization.

  • Scalability: Achieves gram-scale synthesis with yields exceeding 75% .

Table 3: Condensation Reaction Parameters

Carboxylic Acid DerivativeCoupling AgentTemperature (°C)Yield (%)
Trichloroacetic anhydridePCl₅8078
Acetyl chlorideSOCl₂6065

Comparative Analysis of Methodologies

Efficiency:

  • The cyclocondensation route (Method 1) offers moderate yields (65–70%) but requires stringent temperature control.

  • Nucleophilic substitution (Method 2) provides higher yields (82%) but involves multi-step synthesis.

  • Condensation (Method 3) balances yield (75–78%) and simplicity, making it preferable for industrial applications .

Purity Challenges:

  • Method 1 often produces byproducts from incomplete cyclization, necessitating chromatography.

  • Method 2’s reliance on halogenated intermediates introduces purification complexities .

Chemical Reactions Analysis

Types of Reactions

5-amino-N,N-dimethyl-1,3,4-oxadiazole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce amine derivatives. Substitution reactions typically result in various substituted oxadiazole derivatives .

Scientific Research Applications

While comprehensive data tables and well-documented case studies focusing solely on the applications of "5-amino-N,N-dimethyl-1,3,4-oxadiazole-2-carboxamide" are not available within the provided search results, the search results do offer information regarding the applications of related compounds, such as oxadiazoles, amino-oxadiazoles, and thiadiazoles, in medicinal chemistry, cancer research, and as enzyme inhibitors.

Oxadiazoles as Cholinesterase Inhibitors
2,5-Disubstituted 1,3,4-oxadiazoles have demonstrated diverse biological activities and are considered versatile scaffolds in medicinal chemistry . Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors are employed in the treatment of conditions like dementias and myasthenia gravis . Studies have designed and evaluated N-dodecyl-5-substituted (hetero)aryl-1,3,4-oxadiazol-2-amines as potential AChE and BChE inhibitors . Certain oxadiazole derivatives have displayed enhanced binding affinity toward the peripheral anionic site, leading to stronger dual inhibitors with antioxidant and neuroprotective properties, as well as inhibition of β-secretase-1 (BACE-1) and aggregation of amyloid β-peptide (Aβ) .

Oxadiazoles as Anticancer Agents
1,3,4-Oxadiazoles are being explored for their potential in anticancer drug development . Telomerase inhibitory activity against gastric cancer cell lines has been observed in novel 2-chloropyridine derivatives possessing a 1,3,4-oxadiazole moiety . Some 1,3,4-oxadiazole derivatives bearing pyridine and acylhydrazone moieties have demonstrated potent inhibitory activity against cancer cell lines . Additionally, steroidal oxadiazole derivatives have shown anticancer activity against the human leukemia cell line HL-60 . Certain bis(5,2-substituted-1,3,4-oxadiazol-2-ylmethyleneoxy) phenylene derivatives exhibited significant anticancer potential against various human cancer cell lines . Furthermore, complex 1,3,4-oxadiazole derivatives have demonstrated in vitro anticancer potency against leukemia cell lines . Oxadiazole derivatives possessing a sulfonamide moiety have also been designed and synthesized for their in vitro antiproliferative activities against human cancer cell lines .

Other Biological Activities of Related Compounds

  • 1,2,3-Triazole-4-carboxamides: 5-amino-1,2,3-triazole-4-carboxamides (ATC) have been identified as a novel hit series with improvements in potency, aqueous solubility, and metabolic stability .
  • 1,3,4-Thiadiazoles: 1,3,4-Thiadiazole derivatives have gained attention for their unique structural features and varied biological activities, including antioxidant, antiproliferative, anti-tubercular, antiviral, anticancer, and antibacterial properties .
  • Amino-pyrazoles: (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4 carboxamide is a reversible inhibitor of Bruton Kinase .
  • 5-amino-1,2,4-oxadiazoles: The preparation of 5-amino-1,2,4-oxadiazoles can be achieved by reacting the corresponding 5-trihalomethyl-1,2,4-oxadiazole with the corresponding amine .
  • Antibacterial Agents: 1,3,4-Oxadiazole substituted derivatives have been synthesized and assessed as potential antibacterial agents .

Summary Table of Potential Applications

Compound TypeApplication
2,5-Disubstituted 1,3,4-oxadiazolesPotential as Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) inhibitors for treating dementias and myasthenia gravis
1,3,4-Oxadiazole derivativesAnticancer drug development, showing telomerase inhibitory activity and cytotoxicity against various cancer cell lines
5-amino-1,2,3-triazole-4-carboxamidesImprovements in potency, aqueous solubility, and metabolic stability
1,3,4-Thiadiazole derivativesDisplay antioxidant, antiproliferative, anti-tubercular, antiviral, anticancer, and antibacterial activities
Amino-pyrazolesAs reversible inhibitor of Bruton Kinase
5-amino-1,2,4-oxadiazolesCan be prepared by reacting the corresponding 5-trihalomethyl-1,2,4-oxadiazole with the corresponding amine
1,3,4-Oxadiazole substituted derivativesPotential antibacterial agents

Mechanism of Action

The mechanism of action of 5-amino-N,N-dimethyl-1,3,4-oxadiazole-2-carboxamide involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor, binding to active sites and preventing substrate interaction. Additionally, it may interfere with cellular signaling pathways, leading to altered cellular responses .

Comparison with Similar Compounds

Substituent Effects on Receptor Binding Affinity

Key Example: 5-(4-Chloro-2-Phenoxyphenyl)-N-(Pyridin-2-yl)-1,3,4-Oxadiazole-2-Carboxamide (6b)

  • Structural Difference: Replaces the 5-amino group with a 4-chloro-2-phenoxyphenyl substituent and the dimethylcarboxamide with a pyridinyl amide.
  • Biological Activity: Exhibits high affinity for the GABAA/benzodiazepine receptor complex (IC50 = 12 nM), attributed to the electron-withdrawing chloro and phenoxy groups enhancing receptor interaction .

Data Table 1: Receptor Binding Affinities

Compound Substituents (Position 5/2) IC50 (nM) Target Receptor
Target Compound 5-NH2, 2-(N,N-dimethylcarboxamide) N/A* Under investigation
6b 5-(4-Cl-PhO-Ph), 2-(pyridinyl) 12 GABAA/BZ
6d 5-(4-Cl-PhO-Ph), 2-(4-Me-pyridinyl) 18 GABAA/BZ

Enzyme Inhibition Profiles

Key Example: 5-Substituted-1,3,4-Oxadiazole-2yl-N-(2-Methoxy-5-Chlorophenyl)-2-Sulfanyl Acetamide

  • Structural Difference : Replaces the carboxamide with a sulfanyl acetamide group.
  • Biological Activity : Shows potent inhibition of acetylcholinesterase (AChE, IC50 = 2.8 µM) due to the sulfhydryl group’s nucleophilic reactivity .
  • Comparison : The dimethylcarboxamide in the target compound lacks sulfur-based nucleophilicity, suggesting divergent enzyme targets (e.g., kinase inhibition vs. cholinesterase).

Key Example: 5-Aryl-N-(Trichloroacetyl)-1,3,4-Oxadiazole-2-Carboxamide

  • Structural Difference : Features a trichloroacetyl group instead of dimethylcarboxamide.
  • Synthesis : Produced via a three-component reaction with 85–92% yield, leveraging the electron-deficient trichloroacetyl group for facile cyclization .

Pharmacokinetic Implications of Fluorinated Analogs

Key Example: N-(5-(4-Fluorophenyl)-1,3,4-Oxadiazol-2-yl)-3,4-Dihydroisoquinoline-2(1H)-Carboxamide

  • Structural Difference: Substitutes the 5-amino group with a 4-fluorophenyl moiety.
  • Properties : Increased lipophilicity (logP = 3.2) due to fluorine, enhancing blood-brain barrier penetration .
  • Comparison: The amino group in the target compound may improve aqueous solubility but reduce membrane permeability compared to fluorinated analogs.

Biological Activity

5-Amino-N,N-dimethyl-1,3,4-oxadiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies, supported by data tables summarizing key findings from various studies.

Chemical Structure and Properties

The compound features a unique oxadiazole ring, which is known for its ability to interact with various biological targets. Its structure allows for selective inhibition of enzymes and proteins involved in critical cellular processes.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : It selectively inhibits growth factors and kinases, leading to antiproliferative effects on cancer cells.
  • Interaction with Nucleic Acids : The compound can bind to DNA and RNA, potentially interfering with replication and transcription processes.
  • Protein Interaction : It modulates the activity of various proteins involved in signaling pathways that regulate cell growth and survival .

1. Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound. For instance:

  • A study reported that derivatives of oxadiazoles exhibited significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer) with IC50 values ranging from 5.5 to 7.29 µM .
  • Another investigation highlighted that compounds containing the oxadiazole core showed promising activity against multiple cancer types, including leukemia and melanoma .

2. Antimicrobial Activity

The compound also exhibits notable antimicrobial properties:

  • Research indicates that oxadiazole derivatives possess antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 1.56 µg/mL .
  • Additional studies have shown effectiveness against Mycobacterium tuberculosis, suggesting potential for treating drug-resistant tuberculosis strains .

Data Summary

The following table summarizes key findings regarding the biological activities of this compound and its derivatives:

Activity Type Target Organism/Cell Line IC50/MIC (µM) Reference
AnticancerHepG25.5
AnticancerA5497.29
AntibacterialStaphylococcus aureus1.56
AntibacterialEscherichia coli4–8
AntitubercularMycobacterium tuberculosis4–8

Case Studies

  • Anticancer Efficacy : A comprehensive study evaluated the efficacy of various oxadiazole derivatives against a panel of cancer cell lines. The results indicated that compounds containing the oxadiazole ring demonstrated superior antiproliferative activity compared to standard chemotherapeutics like Doxorubicin .
  • Antimicrobial Resistance : Another research effort focused on the development of oxadiazole derivatives aimed at combating antibiotic-resistant bacterial strains. The study found that certain modifications to the oxadiazole structure significantly enhanced antimicrobial potency against resistant strains .

Q & A

Q. How do solvent polarity and pH affect the stability of this compound in storage?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) in varying solvents (DMSO, ethanol, PBS). Monitor degradation via HPLC-UV. Buffered solutions (pH 7.4) minimize hydrolysis. Lyophilization enhances long-term stability for aqueous formulations .

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